![molecular formula C8H5FN2O2 B1513017 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1352398-48-1](/img/structure/B1513017.png)

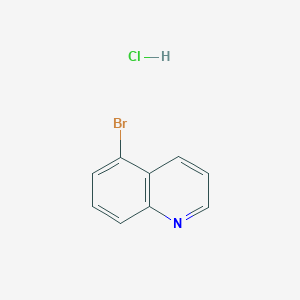

5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

Overview

Description

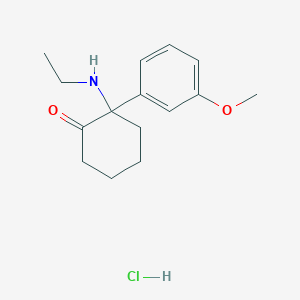

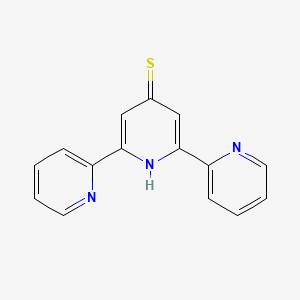

5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H5FN2O2 and a molecular weight of 180.13 .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5FN2O2/c9-5-1-2-7-10-6 (8 (12)13)4-11 (7)3-5/h1-4H, (H,12,13) .Chemical Reactions Analysis

Imidazo[1,2-a]pyridine carboxylic acid derivatives have been evaluated for their anti-inflammatory activity . In vitro analysis showed that compound 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid preferentially inhibited COX-2 .Scientific Research Applications

Antiviral Agents and Inhibitors of Polynucleotide Biosynthesis

5-Fluoroimidazo derivatives, including variants like 5-fluoro-1-β-D-ribofuranosylimidazole-4-carboxamide, have shown potential as antiviral agents. These compounds can inhibit cellular DNA and RNA synthesis, which correlates with their ability to limit viral cytopathogenicity. This suggests a role for these compounds in broad-spectrum antiviral activity due to inhibition of nucleic acid synthesis in infected cells (De Cercq & Luczak, 1975).

Fluorescence Applications in Organic Chemistry

Certain derivatives of 5-Fluoroimidazo[1,2-a]pyridine, like 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid, are key ingredients and origins of fluorescence in carbon dots with high fluorescence quantum yields. This highlights their application in the field of organic fluorophores, useful as biomarkers and photochemical sensors (Shi et al., 2016).

Insecticidal Activities

Derivatives of tetrahydroimidazo[1,2-a]pyridine, which can include fluoro groups, have been synthesized and shown to possess insecticidal activities, especially against pea aphids. The introduction of a fluoro group at specific positions significantly enhances these activities, making these compounds relevant in agricultural and pest control research (Zhang et al., 2010).

Bioavailability in Drug Development

The incorporation of 5-fluoroimidazo[4,5-b]pyridine into inhibitors targeting specific enzymes (like methionyl-tRNA synthetase in Trypanosoma brucei) can lead to improved central nervous system bioavailability and maintain or enhance efficacy. This demonstrates the potential of such derivatives in medicinal chemistry and drug design (Zhang et al., 2016).

Mechanism of Action

A docking analysis performed on four selected imidazo[1,2-a]pyridine carboxylic acid derivatives indicated the binding of these to enzymes COX-1 and COX-2 active pockets . This suggests that these compounds may exert their anti-inflammatory effects by inhibiting these enzymes.

It should be stored at a temperature of 0-5 degrees Celsius .

Safety and Hazards

properties

IUPAC Name |

5-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-6-2-1-3-7-10-5(8(12)13)4-11(6)7/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYUIXNFIYAFMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C(=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856438 | |

| Record name | 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1352398-48-1 | |

| Record name | 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Pyrrolidin-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B1512980.png)

![Methyl 4-bromo-6-carbamoylbenzo[b]thiophene-2-carboxylate](/img/structure/B1512994.png)